Product packaging for 2-Bromo-3-iodo-4,6-dimethylpyridine(Cat. No.:CAS No. 104830-09-3)

2-Bromo-3-iodo-4,6-dimethylpyridine

Cat. No.: B019645
CAS No.: 104830-09-3
M. Wt: 311.95 g/mol
InChI Key: QGLNGCQCYJPFKB-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives as Fundamental Heterocyclic Scaffolds in Organic Synthesis

Pyridine, a basic heterocyclic aromatic organic compound, and its derivatives are of paramount importance in medicinal chemistry and drug discovery. enpress-publisher.comnih.gov The pyridine nucleus is a recurring motif in numerous natural products and pharmaceuticals, valued for its ability to enhance the solubility and bioavailability of drug candidates. enpress-publisher.com The nitrogen atom within the pyridine ring can participate in hydrogen bonding, a crucial interaction for the binding of drugs to their biological targets. nih.gov This has led to the incorporation of the pyridine scaffold in a vast number of existing and developmental drugs, targeting a wide range of diseases including cancer, viral infections, and inflammatory disorders. nih.govrsc.orgresearchgate.netrsc.org

Strategic Importance of Halogenation in Modulating Pyridine Reactivity and Functionality

The introduction of halogen atoms onto the pyridine ring is a powerful strategy for modulating its chemical reactivity. nih.gov Halogens act as versatile handles, enabling a variety of subsequent chemical transformations, most notably cross-coupling reactions. This allows for the construction of complex molecular architectures with a high degree of precision. The nature and position of the halogen atom significantly influence the reactivity of the pyridine ring, with the order of reactivity in many palladium-catalyzed cross-coupling reactions being I > Br > Cl. This differential reactivity is a key tool for chemists, allowing for selective functionalization of polyhalogenated pyridines.

The electronic properties of the pyridine ring are also significantly altered by halogenation. The electron-withdrawing nature of halogens can render the pyridine ring more susceptible to nucleophilic aromatic substitution reactions. researchgate.net This strategic placement of halogens provides a powerful method for fine-tuning the electronic and, consequently, the biological properties of pyridine-containing molecules.

Research Trajectory and Potential of 2-Bromo-3-iodo-4,6-dimethylpyridine as a Modular Building Block

This compound has emerged as a particularly interesting and versatile building block in organic synthesis. The presence of two different halogen atoms at specific positions on the dimethylated pyridine core offers a unique platform for sequential and site-selective cross-coupling reactions. This allows for the controlled and stepwise introduction of different functional groups, making it a highly modular scaffold for the synthesis of diverse and complex molecules.

The differential reactivity of the carbon-iodine and carbon-bromine bonds is central to the utility of this compound. The more reactive C-I bond can be selectively targeted in cross-coupling reactions, leaving the C-Br bond intact for a subsequent transformation. This orthogonal reactivity is a highly sought-after feature in complex molecule synthesis. The methyl groups at positions 4 and 6 also influence the steric and electronic environment of the pyridine ring, which can be exploited to control the regioselectivity of certain reactions.

The potential applications of this building block are vast, spanning from the development of new pharmaceutical agents to the synthesis of novel materials and ligands for catalysis. Its ability to serve as a linchpin for the assembly of complex structures makes it a valuable tool for chemists pushing the boundaries of molecular design.

Chemical Properties of this compound

PropertyValue
Molecular Formula C7H7BrIN
Molecular Weight 311.95 g/mol
CAS Number 104830-09-3
Boiling Point 306.532°C at 760 mmHg
Density 2.033 g/cm³
Refractive Index 1.63

This data is compiled from publicly available chemical databases. echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrIN B019645 2-Bromo-3-iodo-4,6-dimethylpyridine CAS No. 104830-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-iodo-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrIN/c1-4-3-5(2)10-7(8)6(4)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLNGCQCYJPFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1I)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543427
Record name 2-Bromo-3-iodo-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104830-09-3
Record name 2-Bromo-3-iodo-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 3 Iodo 4,6 Dimethylpyridine and Analogs

Regioselective Halogenation Strategies for Polyhalogenated Pyridine (B92270) Systems

The precise placement of different halogen atoms on the pyridine ring is a significant synthetic challenge. The electronic properties of the pyridine ring, combined with the directing effects of existing substituents, dictate the position of electrophilic attack or metalation.

Direct Halogenation Protocols

A common and direct route to polyhalogenated pyridines involves a stepwise electrophilic halogenation. The synthesis of 2-bromo-3-iodo-4,6-dimethylpyridine can be envisioned through a two-step sequence starting from 4,6-dimethylpyridine.

Bromination with N-Bromosuccinimide (NBS):

The first step would be the regioselective bromination of 4,6-dimethylpyridine. Electrophilic substitution on the pyridine ring is generally directed to the 3- and 5-positions. However, in the case of 4,6-dimethylpyridine, the positions ortho to the nitrogen (2- and 6-) are activated by the methyl groups. Due to the steric hindrance at the 6-position (flanked by two methyl groups), bromination is anticipated to occur preferentially at the C-2 position. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heterocyclic compounds, often providing good selectivity under controlled conditions.

Iodination via Directed ortho-Metalation (DoM):

Following the synthesis of 2-bromo-4,6-dimethylpyridine (B109062), the next challenge is the regioselective introduction of an iodine atom at the C-3 position. Direct electrophilic iodination of 2-bromo-4,6-dimethylpyridine would likely lack the desired regioselectivity. A more controlled and powerful strategy is Directed ortho-Metalation (DoM). wikipedia.orgharvard.edubaranlab.orgorganic-chemistry.org In this approach, a Directed Metalation Group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.

The bromine atom at the C-2 position of 2-bromo-4,6-dimethylpyridine can serve as a DMG. harvard.eduresearchgate.net Treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) can selectively remove the proton at the C-3 position, which is activated by both the adjacent bromine and the ring nitrogen. researchgate.net The resulting lithiated intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the target compound, this compound.

Reagent ClassSpecific Reagent(s)Purpose
Brominating AgentN-Bromosuccinimide (NBS)Regioselective bromination at C-2 of 4,6-dimethylpyridine.
Metalating AgentLithium Diisopropylamide (LDA)Directed ortho-metalation at C-3 of 2-bromo-4,6-dimethylpyridine.
Iodinating AgentIodine (I₂)Quenches the lithiated intermediate to introduce iodine at C-3.
Iodinating SystemIodine/Potassium Iodate/Potassium IodideUsed for iodination of various aromatic compounds.

Nucleophilic Halogen Exchange Reactions for Halopyridine Interconversion

Nucleophilic halogen exchange, particularly lithium-halogen exchange, is a fundamental transformation in organometallic chemistry that can be employed to interconvert halopyridines or generate organolithium species for further functionalization. wikipedia.orgresearchgate.net This reaction's rate is highly dependent on the halogen, with the exchange rate following the trend I > Br > Cl. wikipedia.org

For a substrate like this compound, treatment with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures would preferentially result in lithium-iodine exchange at the C-3 position due to the higher reactivity of the C-I bond. researchgate.net This would generate 3-lithio-2-bromo-4,6-dimethylpyridine, a versatile intermediate that can be trapped with various electrophiles to introduce new functional groups specifically at the C-3 position.

However, this reaction can be complicated by the "halogen dance" phenomenon, where the initial organolithium species isomerizes to a more stable lithiated intermediate before being trapped. researchgate.net The stability of the organolithium intermediate is a key factor, and careful control of reaction conditions is necessary to prevent undesired isomerization and ensure the desired regioselectivity. researchgate.net

Advanced Synthetic Transformations Employing Halogenated Pyridine Precursors

The differential reactivity of the carbon-halogen bonds in this compound makes it an excellent substrate for sequential, site-selective metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for constructing C-C bonds.

Metal-Catalyzed Cross-Coupling Reactions

The general order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. wikipedia.org This predictable reactivity allows for the selective functionalization of polyhalogenated systems.

The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions. In the case of this compound, the C-3 iodo substituent would react selectively over the C-2 bromo substituent.

Studies on analogous systems, such as 2-bromo-3-iodopyridine (B1280457), confirm this selectivity. The Suzuki-Miyaura reaction of 2-bromo-3-iodopyridine with aryl boronic acids proceeds selectively at the C-3 position, leaving the C-2 bromine atom intact for subsequent transformations. This allows for a stepwise, controlled introduction of different aryl or vinyl groups at specific positions on the pyridine ring.

A study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) further illustrates the principles of regioselectivity, where coupling occurs in a predictable sequence based on the electronic and steric environment of the different bromine atoms.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and is a powerful tool for constructing C-C bonds, including sp³-sp², sp²-sp², and sp²-sp³ linkages. wikipedia.orgnih.gov

Similar to the Suzuki-Miyaura coupling, the Negishi reaction on a bromo-iodo-substituted pyridine would exhibit high chemoselectivity. The oxidative addition of the palladium or nickel catalyst to the C-I bond is significantly faster than to the C-Br bond. Consequently, reacting this compound with an organozinc reagent under Negishi conditions would lead to selective coupling at the C-3 position. orgsyn.org This strategy provides a robust method for introducing alkyl, aryl, or vinyl groups at this position while preserving the C-2 bromine for further synthetic elaboration. orgsyn.orgnih.govacs.org

The table below summarizes the expected regioselectivity for cross-coupling reactions on the title compound.

Cross-Coupling ReactionOrganometallic ReagentReactive Site on SubstrateCatalyst System
Suzuki-MiyauraR-B(OR)₂C-3 (Iodo)Palladium-based
NegishiR-ZnXC-3 (Iodo)Palladium or Nickel-based
Catalytic C-H Activation and Arylation Strategies

Catalytic C-H activation has emerged as a powerful tool for the direct functionalization of pyridine rings, offering an atom-economical alternative to classical methods that often require pre-functionalized substrates.

Palladium-catalyzed C-H arylation allows for the introduction of aryl groups at specific positions on the pyridine ring. The regioselectivity of these reactions is often influenced by the electronic properties of the substituents already present on the pyridine ring. For instance, electron-withdrawing groups in the 3-position of a pyridine can facilitate C4-arylation by increasing the acidity of the corresponding C-H bond. nih.gov The coordination of a Lewis acid can further enhance the reactivity of C-H bonds and control the regioselectivity by sterically hindering palladation at the C-2 and C-6 positions. nih.gov

A variety of directing groups, such as pyridines, quinolines, and amides, can be employed to guide the palladium catalyst to a specific C-H bond, leading to highly regioselective arylation. nih.gov Diaryliodonium salts are effective arylating agents in these transformations. nih.gov Mechanistic studies suggest that the reaction may proceed through a high-oxidation-state palladium intermediate. nih.gov

Recent advancements have also demonstrated the use of photoredox catalysis in conjunction with palladium catalysis for C-H arylation. rsc.org This dual catalytic system can be induced by visible light, offering a greener approach to these transformations. rsc.org

Table 1: Examples of Catalytic C-H Arylation of Pyridines

Catalyst SystemDirecting GroupArylating AgentPosition of ArylationReference
Pd(OAc)₂ / Carboxylic AcidNone (EWG at C3)HaloarenesC4 nih.gov
Pd(OAc)₂Pyridine[Mes-I-Ar]BF₄ortho to DG nih.gov
Pd(OAc)₂ / Ru(bpy)₃(PF₆)₂(6-phenylpyridin-2-yl)pyrimidineAr-N₂⁺BF₄⁻ortho to Ph rsc.org
Pd(OAc)₂N-oxidePotassium aryltrifluoroboratesC2 rsc.org
Multifold and Sequential Cross-Coupling Methodologies

Multifold and sequential cross-coupling reactions provide an efficient means to introduce multiple substituents onto a pyridine ring, particularly when starting with polyhalogenated pyridines. These methods allow for the controlled and stepwise introduction of different functional groups.

Palladium-catalyzed cross-coupling reactions are widely used for this purpose. For example, triorganoindium compounds can be coupled with oligohaloarenes in the presence of a palladium catalyst. researchgate.netnih.gov These reactions often proceed with low catalyst loading and short reaction times, allowing for the efficient synthesis of polysubstituted arenes. researchgate.netnih.gov The sequential nature of these couplings can be controlled by the differential reactivity of the halogen atoms (e.g., iodine being more reactive than bromine or chlorine).

Directed Metalation and Subsequent Electrophilic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orguwindsor.ca This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgbaranlab.org

The DMG, a Lewis basic functional group, coordinates to the lithium cation, directing the deprotonation to the adjacent position. wikipedia.orgbaranlab.org A wide range of DMGs have been developed, including amides, ethers, and amines. baranlab.org The choice of the DMG and the reaction conditions can influence the regioselectivity of the metalation. znaturforsch.com

For pyridines, which are electron-deficient, this method is particularly useful. znaturforsch.com The inherent Lewis basicity of the pyridine nitrogen can act as a directing group, although other, more powerful DMGs can be installed to control the site of metalation. znaturforsch.com The resulting organolithium species can then react with various electrophiles, such as alkyl halides, carbon dioxide, or iodine, to introduce a wide range of functional groups. znaturforsch.compatsnap.com

Table 2: Examples of Directed Metalation of Pyridines

SubstrateBaseDirecting GroupElectrophileProductReference
3-BromopyridineLDABromo4-Nitrophenyl iodide (after transmetalation with ZnCl₂)3-Bromo-4-(4-nitrophenyl)pyridine znaturforsch.com
2-BromopyridineLDABromoIodine2-Bromo-3-iodopyridine patsnap.com
2,6-DichloropyridineLDAChloroIodine2,6-Dichloro-3-iodopyridine znaturforsch.com

Cyclization and Annulation Pathways to Polysubstituted Pyridine Rings

The construction of the pyridine ring itself through cyclization and annulation reactions is a fundamental approach to synthesizing polysubstituted pyridines. nih.gov These methods often involve the reaction of acyclic precursors that contain the necessary atoms to form the heterocyclic ring.

One common strategy involves the condensation of 1,5-dicarbonyl compounds with an ammonia (B1221849) source, such as hydroxylamine (B1172632) hydrochloride, to form the pyridine ring. nih.gov The required 1,5-dicarbonyls can be prepared from readily available enones through a multi-step sequence. nih.gov

Another approach is the [4+2] cycloaddition reaction. For instance, copper(II) chloride can catalyze the condensation of propargylamine (B41283) with ketones to afford functionalized pyridines. semanticscholar.org This method has been shown to be scalable and cost-effective. semanticscholar.org Rhodium-catalyzed [4+2] annulation of C-H bonds with alkynes also provides a route to complex fused pyridine systems. researchgate.net

Radical cascade annulations of 1,6-enynes, promoted by pyridine N-oxides under photoredox catalysis, have been developed to produce novel tricyclic and spiro-tetracyclic compounds containing a pyridine motif. nih.gov

Oxidative and Reductive Transformations on Halogenated Pyridine Nuclei

Oxidative and reductive transformations can be employed to modify the substituents on a pre-existing halogenated pyridine ring.

Oxidation of the nitrogen atom in a pyridine ring to form a pyridine N-oxide can alter the reactivity of the ring. For example, pyridine N-oxides can undergo photochemical valence isomerization, leading to the formation of 3-hydroxypyridines. acs.org This provides a method for the selective C3-hydroxylation of pyridines, which is otherwise challenging to achieve. acs.org

Reductive processes can also be utilized. For instance, the cleavage of alkenes by ozone in the presence of pyridine can directly lead to the formation of aldehydes or ketones in a process known as reductive ozonolysis. nih.gov While this is not a direct transformation of the pyridine nucleus itself, it highlights the role of pyridine in mediating reductive processes.

Reactivity Profile and Mechanistic Insights of 2 Bromo 3 Iodo 4,6 Dimethylpyridine Derivatives

Differential Reactivity of Halogen Substituents on the Pyridine (B92270) Core

The presence of both a bromine and an iodine atom on the pyridine ring, at positions 2 and 3 respectively, immediately raises questions of selective reactivity. The outcome of a given reaction is dictated by a combination of electronic and steric factors inherent to the substrate and the specific reaction conditions employed.

Site-Selective Reactions Governed by Steric and Electronic Effects

The reactivity of the C-X (carbon-halogen) bonds in 2-bromo-3-iodo-4,6-dimethylpyridine is not uniform. In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the site of reaction is predominantly determined by the bond dissociation energy of the C-X bond. The C-I bond is weaker than the C-Br bond, making the iodine at the C-3 position more susceptible to oxidative addition by a palladium catalyst. google.com This intrinsic electronic preference means that cross-coupling reactions with reagents like arylboronic acids will preferentially occur at the C-3 position, replacing the iodo group while leaving the bromo group at C-2 intact for subsequent transformations. google.com

The methyl groups at positions 4 and 6 also exert a significant electronic influence. As electron-donating groups, they increase the electron density of the pyridine ring. However, the primary driver for selectivity in many coupling reactions remains the inherent difference in reactivity between the C-I and C-Br bonds. Steric hindrance from the methyl group at C-6 can also play a role, potentially influencing the approach of bulky reagents to the adjacent C-I bond, although the electronic effect of the halogen is typically the dominant factor.

Reactivity of Ortho-Halogens (e.g., ortho-to-nitrogen selectivity)

The bromine atom at the C-2 position is situated ortho to the ring nitrogen. This position is electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the negative charge in the intermediate of a nucleophilic aromatic substitution (SNAr) reaction. mdpi.commdpi.com In the absence of a more labile leaving group like iodine, the C-2 position in halopyridines is a common site for substitution. mdpi.com

For this compound, while the C-I bond is more reactive in palladium-catalyzed couplings, the C-2 bromo substituent is a key site for other transformations. For instance, in nucleophilic aromatic substitution reactions, the reactivity order can be influenced by the nature of the nucleophile and the reaction mechanism. nih.gov The ortho position to the nitrogen is generally favored for oxidative addition in some cross-coupling reactions due to a stabilizing interaction between the nitrogen lone pair and the resulting intermediate. mdpi.com However, in the case of mixed dihalopyridines like 2-bromo-3-iodopyridine (B1280457), the weaker C-I bond strength typically overrides this positional activation, leading to selective reaction at the C-3 iodo position. google.com

Nucleophilic Substitution Reactions with Varied Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated pyridines. mdpi.com In these reactions, a nucleophile displaces a halide ion. The pyridine ring, being electron-deficient, is activated towards this type of reaction, particularly at the positions ortho and para to the nitrogen atom. mdpi.com

For this compound, the outcome of an SNAr reaction depends on the nucleophile and reaction conditions. Generally, in SNAr reactions on activated aryl substrates, the leaving group ability follows the order F > Cl ≈ Br > I. nih.gov However, in many metal-catalyzed or specific SNAr reactions, the C-I bond is more reactive than the C-Br bond. rsc.org For instance, in reactions with amines or other nucleophiles, the substitution is expected to occur preferentially at the C-3 position (iodine displacement) under many conditions. Palladium-catalyzed amination reactions, for example, would likely favor substitution at the more reactive C-I bond. researchgate.net

The table below outlines the expected general reactivity with different classes of nucleophiles, based on established principles for dihalopyridines.

Nucleophile ClassExpected Primary Site of SubstitutionNotes
Amines (e.g., primary/secondary amines)C-3 (Iodo)Often requires palladium catalysis for efficient reaction, which favors the more reactive C-I bond.
Alkoxides (e.g., sodium methoxide)C-2 (Bromo) or C-3 (Iodo)Selectivity can be condition-dependent. The C-2 position is activated by the nitrogen, but the C-I bond is a better leaving group in some contexts.
Thiolates (e.g., sodium thiophenoxide)C-3 (Iodo)Thiolates are soft nucleophiles and often show high selectivity for displacing iodide in the presence of bromide.

Formation of Organometallic Intermediates (e.g., Lithiated Pyridines, Grignard Reagents)

The halogens on the pyridine ring serve as excellent handles for the formation of organometallic intermediates through metal-halogen exchange. These intermediates, such as lithiated pyridines or Grignard reagents, are powerful nucleophiles for forming new carbon-carbon bonds.

The formation of these organometallic species is highly selective. Treatment of this compound with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures would result in a selective iodine-lithium exchange, yielding the 2-bromo-4,6-dimethyl-3-lithiopyridine intermediate. nih.govresearchgate.net This selectivity is due to the greater propensity of iodine to undergo exchange compared to bromine. This lithiated intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of functional groups at the C-3 position.

Similarly, Grignard reagents can be prepared by reacting the organic halide with magnesium metal. sigmaaldrich.comgoogle.comnih.gov The reaction with this compound would be expected to form the Grignard reagent at the C-3 position (3-magnesio-2-bromo-4,6-dimethylpyridine) due to the higher reactivity of the C-I bond towards oxidative insertion of magnesium. sigmaaldrich.com These Grignard reagents are valuable for additions to carbonyl compounds and other electrophiles.

Intramolecular Cyclization and Rearrangement Processes (e.g., Halogen Dance)

Polyhalogenated aromatic and heteroaromatic systems can undergo a fascinating rearrangement known as the "halogen dance" (HD). researchgate.net This base-catalyzed reaction involves the migration of a halogen atom to a different position on the ring. researchgate.net The process is typically initiated by deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithiated intermediate. researchgate.net This intermediate can then induce an intermolecular halogen transfer from another molecule of the starting material, leading to a rearranged, more thermodynamically stable organolithium species. researchgate.net

In the context of 2,3-dihalopyridines, treatment with LDA can lead to deprotonation at C-4. This kinetically favored deprotonation can be followed by a halogen dance, particularly at slightly elevated temperatures (e.g., -20 °C vs. -60 °C), where the halogen from the C-3 position migrates. For this compound, a halogen dance could potentially lead to the migration of the iodine atom. The driving force for this rearrangement is the formation of a more stable carbanion. researchgate.net Trapping the rearranged lithiated species with an electrophile allows for functionalization at a position that was not originally halogenated. researchgate.net While direct intramolecular cyclization is less common for this specific substrate without additional tethered reactive groups, the halogen dance represents a significant potential intramolecular rearrangement process.

Reaction Optimization and Side Reaction Analysis in Polyhalogenated Pyridine Synthesis

The synthesis and subsequent functionalization of polyhalogenated pyridines like this compound require careful optimization to achieve high yields and selectivities, while minimizing side reactions.

In cross-coupling reactions, a key challenge is preventing di-substitution. After the initial selective coupling at the C-3 iodo position, the remaining C-2 bromo position can potentially react further. Optimization involves controlling the stoichiometry of the coupling partners, catalyst loading, and reaction time to favor mono-substitution. The choice of palladium catalyst and ligands is also crucial for controlling selectivity.

During the formation of organometallic intermediates, side reactions can include the formation of pyridyne intermediates if deprotonation occurs adjacent to a halogen, followed by elimination. The use of hindered bases like LDA or LTMP at very low temperatures (-78 °C) is often employed to favor clean deprotonation or metal-halogen exchange over such side reactions. Another potential side reaction is the halogen dance itself, which might be undesirable if the goal is to functionalize the initial lithiation site. The temperature is a critical parameter to control this process; lower temperatures generally favor the kinetically formed product before rearrangement can occur. Careful analysis of the reaction mixture is essential to identify and quantify these side products, allowing for the fine-tuning of conditions to maximize the yield of the desired functionalized pyridine derivative.

Computational and Theoretical Investigations of 2 Bromo 3 Iodo 4,6 Dimethylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. researchgate.netnih.gov By applying principles from DFT studies on substituted pyridines, we can predict the characteristics of 2-Bromo-3-iodo-4,6-dimethylpyridine.

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

The electronic character of the pyridine (B92270) ring is significantly influenced by its substituents. The two methyl groups at positions 4 and 6 are electron-donating through hyperconjugation and inductive effects, increasing the electron density on the ring. Conversely, the bromine at position 2 and the iodine at position 3 are electron-withdrawing due to their electronegativity, although they can also participate in resonance donation of their lone pairs.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. In substituted pyridines, the HOMO is typically a π-orbital distributed over the pyridine ring, while the LUMO is a π*-antibonding orbital. The electron-donating methyl groups will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electron-withdrawing halogens will lower the energy of the LUMO, making the molecule a better electron acceptor and more prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Table 1: Predicted Mulliken Atomic Charges for this compound (Based on general trends from DFT calculations on substituted pyridines)

AtomPredicted Charge (a.u.)
N1-0.5 to -0.7
C2+0.1 to +0.3
C3+0.05 to +0.25
C4-0.1 to -0.2
C5-0.05 to -0.15
C6-0.1 to -0.2
Br-0.05 to -0.15
I+0.05 to +0.15
C (in CH3 at C4)-0.2 to -0.3
H (in CH3 at C4)+0.05 to +0.1
C (in CH3 at C6)-0.2 to -0.3
H (in CH3 at C6)+0.05 to +0.1

Note: These values are estimations based on analogous systems and serve to illustrate the expected charge distribution.

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)

Reactivity descriptors derived from DFT calculations provide a more nuanced understanding of a molecule's reactive sites. The molecular electrostatic potential (MEP) map visually represents the charge distribution, with red areas indicating negative potential (prone to electrophilic attack) and blue areas indicating positive potential (prone to nucleophilic attack). For this compound, the most negative region is expected around the nitrogen atom. chemrevlett.com Positive regions will be located around the hydrogen atoms of the methyl groups and, to a lesser extent, near the halogen atoms.

Fukui functions identify the sites most susceptible to nucleophilic, electrophilic, and radical attack. faccts.de For a nucleophilic attack (f+), the sites with the highest values are the most reactive. In this molecule, the C2 and C3 carbons, being bonded to electron-withdrawing halogens, are the most likely candidates for nucleophilic attack. For an electrophilic attack (f-), the nitrogen atom and the C5 position are expected to be the most reactive sites due to the electron-donating influence of the methyl groups.

Spectroscopic Property Prediction and Vibrational Analysis

DFT calculations can accurately predict vibrational spectra (IR and Raman), which can aid in the characterization of the molecule. The vibrational frequencies are influenced by the masses of the atoms and the strength of the chemical bonds.

The characteristic vibrational modes for the pyridine ring will be present, with their frequencies shifted by the substituents. The C-Br and C-I stretching vibrations will appear at low frequencies, with the C-I stretch being at a lower wavenumber than the C-Br stretch due to the larger mass of iodine. The C-H stretching and bending vibrations of the methyl groups will be observed in their typical regions. A scaled quantum mechanical (SQM) force field approach is often used to improve the agreement between calculated and experimental frequencies. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Based on DFT calculations of halogenated and methylated pyridines)

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H stretch (methyl)2950 - 3050
C=N stretch (ring)1550 - 1600
C=C stretch (ring)1450 - 1550
C-H bend (methyl)1370 - 1470
C-N stretch (ring)1200 - 1300
C-Br stretch500 - 600
C-I stretch450 - 550

Note: These are predicted ranges and the actual values may vary.

Conformational Landscape and Energetic Considerations of Substituted Pyridines

Due to the presence of bulky substituents adjacent to each other (bromo at C2, iodo at C3, and a methyl group at C4), steric hindrance will play a significant role in the conformational preferences of this compound. While the pyridine ring itself is planar, the orientation of the methyl groups' hydrogen atoms will be influenced by the adjacent bulky halogen atoms.

Rotation around the C-C bonds of the methyl groups will have a low energy barrier. However, the close proximity of the iodo and methyl groups might lead to some distortion of the pyridine ring from perfect planarity to alleviate steric strain. Computational studies on sterically hindered pyridines have shown that such distortions are possible, though they usually come with an energetic penalty. researchgate.net The most stable conformation will be the one that minimizes the steric repulsion between the substituents.

Mechanistic Pathways Elucidation and Transition State Analysis

The presence of two different halogen atoms offers interesting possibilities for nucleophilic substitution reactions. Both the C-Br and C-I bonds are potential sites for nucleophilic attack. Generally, the C-I bond is weaker and iodine is a better leaving group than bromine, suggesting that nucleophilic substitution at the C3 position might be more favorable. nih.gov

Computational studies can elucidate the reaction mechanisms by locating the transition states and calculating the activation energies for different pathways. For a nucleophilic aromatic substitution (SNAr) reaction, the mechanism can be either a two-step process involving a Meisenheimer intermediate or a concerted process. researchgate.net DFT calculations can determine the relative energies of the intermediates and transition states for both pathways at both the C2 and C3 positions.

The nature of the nucleophile and the reaction conditions will also influence the preferred pathway. A strong, hard nucleophile might favor attack at the more electropositive carbon, while a softer nucleophile might prefer the carbon with the better leaving group.

Molecular Modeling for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the structural or physicochemical properties of compounds with their biological activity or chemical reactivity. nih.govchemrevlett.com While a specific QSAR model for this compound is not available, we can infer potential relationships based on models developed for other substituted pyridines.

By calculating these descriptors for this compound, its potential for specific biological activities could be predicted by comparing its properties to those of known active compounds within a QSAR model.

Applications of 2 Bromo 3 Iodo 4,6 Dimethylpyridine As a Strategic Chemical Intermediate

Contributions to Pharmaceutical Synthesis and Drug Discovery

The pyridine (B92270) scaffold is a common motif in a vast array of biologically active compounds and approved drugs. Halogenated pyridines, in particular, are crucial intermediates that enable the construction of complex molecular architectures through various cross-coupling reactions.

2-Bromo-3-iodo-4,6-dimethylpyridine and its close structural analogs serve as important precursors for a range of advanced, biologically active molecules. The distinct halogen atoms provide two reactive handles for sequential modifications, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This allows for the controlled and directional introduction of different substituents, which is a critical strategy in building up the complex structures often required for therapeutic efficacy. For example, a related compound, 2-Bromo-3-iodo-4,5,6-trimethylpyridine, is utilized as an intermediate in the synthesis of complex pyridine derivatives for potential pharmaceutical applications. The reactivity is influenced by the electron-donating methyl groups and the electron-withdrawing halogens, which modulates its chemical behavior for creating diverse molecular libraries.

While direct public-domain evidence of this compound in the synthesis of a specific marketed tyrosine kinase inhibitor is not available, the structural motifs it enables are highly relevant to this class of drugs. Many tyrosine kinase inhibitors feature a core heterocyclic structure, often a pyridine or pyrimidine, linked to various aryl or heteroaryl groups. For instance, pyrazolo[3,4-b]pyridine derivatives have been successfully designed as potent Tropomyosin receptor kinase (TRK) inhibitors. nih.gov The synthesis of these complex inhibitors often relies on palladium-catalyzed cross-coupling reactions where halogenated pyridine precursors are essential. nih.gov Similarly, aminopyrimidine cores are central to a new generation of Polo-like kinase 4 (PLK4) inhibitors, another important class of anticancer agents. nih.gov The strategic placement of halogens on a pyridine ring, as seen in this compound, provides the necessary reactive sites to build such therapeutic agents.

Role in Agrochemical Development (e.g., Herbicides, Fungicides)

Pyridine derivatives are a cornerstone of the agrochemical industry, forming the active ingredient in numerous herbicides, fungicides, and insecticides. The development of new and more effective agrochemicals often involves the synthesis and screening of large libraries of related compounds, for which versatile building blocks are essential.

Patents and chemical literature show that related compounds, such as 2,6-dimethyl-4-bromopyridine, are important intermediates in the production of pesticides. patsnap.com These halogenated pyridines serve as a scaffold onto which other functional groups are added to fine-tune the biological activity and crop safety of the final product. The dual halogenation of this compound offers a pathway to create novel, potentially more potent or selective agrochemicals through sequential and site-specific modifications.

Utility in Material Science for Functional Polymer and Coating Development

While specific research detailing the use of this compound in functional polymers or coatings is limited, its properties as a halogenated heterocyclic compound suggest potential applications. Halogenated aromatic compounds can be incorporated into polymer chains to impart specific properties such as flame retardancy, increased refractive index, or altered electronic characteristics. Chemical suppliers categorize the compound under "Material Science," indicating its potential as a building block in this field. bldpharm.com The ability to undergo polymerization or be grafted onto polymer backbones via its reactive halogen sites makes it a candidate for the development of new functional materials.

Ligand Design for Coordination Chemistry and Catalysis

Substituted pyridines are fundamental components in the design of ligands for transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to modulate the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Research has shown that 2,6-disubstituted pyridines can serve as effective ligand scaffolds in challenging catalytic reactions, such as palladium(II)-catalyzed C–H functionalization. nih.gov The substituents at the 2- and 6-positions can control the coordination environment around the metal, which is crucial for achieving high efficiency and selectivity. The bromo and iodo groups on this compound could be further elaborated to create novel pincer-type or bidentate ligands with unique properties for various catalytic applications.

Emerging Applications in Advanced Functional Materials (e.g., Chiral Dopants for Liquid Crystals)

The development of advanced functional materials often relies on molecules with highly specific structural and electronic properties. Chiral dopants are used to induce a helical twist in nematic liquid crystals, creating cholesteric phases that are essential for certain display technologies. While there is no direct report of this compound being used for this purpose, its rigid, well-defined structure makes it a candidate for derivatization into novel functional molecules. Through synthetic modification, it would be possible to introduce chiral moieties to the pyridine core, potentially leading to new classes of chiral dopants or other advanced materials where a rigid, polarizable core is desirable.

Analytical and Spectroscopic Characterization Methodologies for Halogenated Pyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecule's connectivity.

In the ¹³C NMR spectrum, seven distinct signals are anticipated, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine (B92270) ring are significantly influenced by the attached substituents. The carbons bearing the bromine (C2) and iodine (C3) atoms are expected to show resonances at characteristic chemical shift values, with the carbon attached to the more electronegative bromine atom typically appearing at a lower field compared to the one attached to iodine. The presence of methyl groups and their positions also affects the chemical shifts of the ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Bromo-3-iodo-4,6-dimethylpyridine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-145-155
C3-95-105
C4-150-160
C57.0-7.5 (s, 1H)120-125
C6-155-165
4-CH₃2.3-2.6 (s, 3H)20-25
6-CH₃2.5-2.8 (s, 3H)22-27

Note: The chemical shift values are predictions based on known substituent effects on the pyridine ring and data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₇H₇BrIN), the molecular ion peak ([M]⁺) in the mass spectrum would be a key identifier. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet with a two-mass-unit separation. docbrown.info

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. The weakest bonds, such as the C-I and C-Br bonds, are prone to cleavage. Initial loss of an iodine radical (•I) or a bromine radical (•Br) would result in significant fragment ions. Subsequent fragmentation could involve the loss of methyl radicals (•CH₃) or the entire pyridine ring system, providing further structural clues.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Value Proposed Fragment Significance
311/313[C₇H₇BrIN]⁺Molecular ion peak ([M]⁺), showing isotopic pattern for bromine.
184/186[C₇H₇BrN]⁺Loss of iodine radical from the molecular ion.
232[C₇H₇IN]⁺Loss of bromine radical from the molecular ion.
169/171[C₆H₄BrN]⁺Loss of a methyl radical from the [M-I]⁺ fragment.
217[C₆H₄IN]⁺Loss of a methyl radical from the [M-Br]⁺ fragment.

Note: The m/z values are based on the most abundant isotopes. The presence of bromine will result in doublet peaks for fragments containing it.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. cdnsciencepub.comcdnsciencepub.com The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the chemical bonds within the molecule.

For this compound, the IR and Raman spectra would be characterized by several key vibrational bands. The C-H stretching vibrations of the aromatic ring and the methyl groups are expected in the region of 3100-2850 cm⁻¹. The pyridine ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The positions of these bands are sensitive to the substitution pattern. The C-Br and C-I stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹. The presence of both halogens and methyl groups on the pyridine ring will lead to a complex fingerprint region in the spectra, which is unique to the molecule and can be used for its identification. cdnsciencepub.com

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100-3000IR, Raman
Methyl C-H Stretch2980-2850IR, Raman
Pyridine Ring Stretching1600-1400IR, Raman
C-CH₃ Bending1450-1350IR
C-Br Stretch650-550IR, Raman
C-I Stretch550-450IR, Raman

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

While no specific crystal structure data for this compound has been found in the public domain, it is expected that the molecule would crystallize in a well-defined lattice. The pyridine ring would be essentially planar, with the bromine, iodine, and methyl substituents lying in or close to the plane of the ring. The crystal packing would be influenced by intermolecular interactions such as halogen bonding (involving the bromine and iodine atoms) and van der Waals forces. Analysis of the crystal structure of closely related halogenated pyridines can provide insights into the expected bond lengths, bond angles, and packing motifs.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the purification and assessment of the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

For a compound like this compound, reverse-phase HPLC would be a suitable method for both purification and purity analysis. helixchrom.com A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from any starting materials or byproducts. Detection can be achieved using a UV detector, as the pyridine ring is a strong chromophore.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile compounds like halogenated pyridines. The use of a capillary column would allow for high-resolution separation of the compound from impurities. The mass spectrometer detector provides not only quantitative information but also mass data that can confirm the identity of the eluted peaks.

Future Research Perspectives and Unaddressed Challenges

Innovations in Green Chemistry and Sustainable Synthetic Routes for Halogenated Pyridines

The traditional synthesis of halogenated pyridines often involves multi-step processes with harsh reagents and the generation of significant waste. Future research will undoubtedly focus on the development of greener and more sustainable synthetic routes. This includes the exploration of one-pot, multicomponent reactions that can construct the substituted pyridine (B92270) ring in a single, efficient step. nih.govnih.govresearchgate.netnih.gov Such methods improve atom economy and reduce the need for purification of intermediates.

Microwave-assisted synthesis and the use of ultrasonic irradiation are other promising green chemistry tools that can accelerate reaction times and improve yields for pyridine derivatives, often with reduced energy consumption. nih.govnih.govnih.gov The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol (B145695) will be crucial in minimizing the environmental footprint of synthesizing compounds like 2-bromo-3-iodo-4,6-dimethylpyridine. nih.govscirp.org Furthermore, the use of recyclable nanocatalysts could offer a sustainable alternative to traditional homogeneous catalysts. scirp.org A significant challenge remains in the regioselective halogenation of the pyridine ring using greener methods, avoiding the use of toxic halogenating agents and minimizing the formation of isomeric byproducts.

Exploration of Bio-orthogonal and Chemoselective Transformations

The term "bio-orthogonal chemistry" refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. scirp.orgresearchgate.net The development of new bio-orthogonal reactions is a rapidly expanding field with significant implications for chemical biology and drug delivery. researchgate.netnih.govnih.govrsc.org The carbon-iodine and carbon-bromine bonds in this compound present unique opportunities for chemoselective and potentially bio-orthogonal transformations.

Future research could explore the selective functionalization of the C-I bond over the C-Br bond, or vice versa, using transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov The distinct reactivity of the two halogens could allow for the sequential introduction of different molecular fragments, enabling the construction of highly complex molecules. A key challenge will be to develop catalytic systems that exhibit high selectivity under mild, aqueous conditions compatible with biological systems. The potential for these halogenated pyridines to act as probes for biological imaging or as components of targeted drug delivery systems, activated by specific bio-orthogonal reactions, is a fertile area for investigation. nih.gov

Integration of High-Throughput and Automated Synthetic Platforms

The discovery of new bioactive molecules often requires the synthesis and screening of large libraries of compounds. nih.gov High-throughput and automated synthesis platforms are becoming increasingly important in accelerating this process. synplechem.comnih.gov Future research will likely involve the adaptation of methods for synthesizing substituted pyridines to automated platforms. escholarship.org This could involve the use of flow chemistry, where reagents are continuously mixed and reacted in a reactor, allowing for rapid optimization of reaction conditions and the production of compound libraries with high efficiency and reproducibility. uc.ptnih.govrsc.orgchemrxiv.org

The development of automated platforms for the synthesis of diverse libraries based on the this compound scaffold would enable the rapid exploration of the chemical space around this core structure. rsc.org This would facilitate the identification of derivatives with enhanced biological activity or other desirable properties. A significant challenge lies in the development of robust and versatile synthetic methods that are amenable to automation and can tolerate a wide range of functional groups.

Deeper Investigation into Structure-Activity Relationships and Biological Pathways

Understanding the relationship between the structure of a molecule and its biological activity is fundamental to drug discovery. nih.govnih.gov While the biological activities of many pyridine derivatives have been explored, a detailed understanding of the structure-activity relationships (SAR) for polysubstituted pyridines like this compound is still evolving. nih.govnih.govnih.govresearchgate.netmdpi.commdpi.comajrconline.org

Future research should focus on systematically modifying the structure of this compound and evaluating the impact of these changes on biological activity. For instance, studies have shown that the presence and position of certain functional groups on the pyridine ring can significantly influence its antiproliferative activity. nih.govnih.gov A review of pyridine derivatives indicated that the presence of halogen atoms or bulky groups can sometimes lead to lower antiproliferative activity, while other functional groups may enhance it. nih.gov Investigating the specific biological targets of this compound and its derivatives is also crucial. Dimethylpyridine-containing compounds have been investigated for their effects on various biological pathways, including those involved in inflammation and cancer. nih.govmdpi.com Identifying the specific proteins and signaling pathways modulated by this compound will provide valuable insights for the rational design of new therapeutic agents.

Development of Advanced Computational Models for Predictive Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. escholarship.orgnih.govacs.orgresearchgate.netnih.gov Advanced computational models can be used to predict the properties, reactivity, and biological activity of molecules, thereby guiding experimental work and accelerating the discovery process.

In the context of this compound, future research will likely leverage these computational tools for several purposes. Quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule, helping to predict the regioselectivity of chemical reactions. purdue.edunih.gov Machine learning models, trained on large datasets of known compounds, can be used to predict the biological activity of novel derivatives of this compound. nih.govacs.orgresearchgate.net This predictive capability can help prioritize which compounds to synthesize and test, saving time and resources. A significant challenge is the development of accurate and reliable predictive models, which requires large and diverse datasets of high-quality experimental data.

Q & A

Q. How do solvent effects influence the stability of halogenated pyridine intermediates?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates but may promote hydrolysis. For bromo-iodo pyridines, use low-polarity solvents (toluene, dioxane) to minimize decomposition. Solvent choice also affects crystallization: ethyl acetate/hexane mixtures yield higher-purity solids than methanol. Conduct stability studies via accelerated aging under varying humidity/temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.